Diethyl diethylmalonate
Overview
Description
Synthesis Analysis
Diethyl diethylmalonate can be synthesized through various methods. One approach involves the use of diethyl ethoxymethylenemalonate as a starting material. This compound serves as a precursor for the synthesis of a plethora of heterocyclic compounds, highlighting its importance in synthetic organic chemistry (Z. Ya, 2013).
Molecular Structure Analysis
The molecular structure of diethyl diethylmalonate and its derivatives has been extensively studied. For instance, Schiff-base template synthesis involving diethylmalonate has led to the creation of tetra-aza macrocycles. These macrocycles are formed through a Cu(II)-directed synthesis, showcasing the structural versatility and complexity that diethyl diethylmalonate can contribute to (L. Fabbrizzi et al., 1996).
Chemical Reactions and Properties
Diethyl diethylmalonate undergoes a range of chemical reactions, highlighting its reactivity and versatility. For example, it acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, demonstrating its utility in forming complex cyclic structures (L. Fabbrizzi et al., 1996). Additionally, its reactions with N- and C-nucleophiles have been explored for the synthesis of fused heterocyclic systems, further underscoring its significant role in synthetic chemistry (Mihael Kušar et al., 1996).
Scientific Research Applications
Synthesis of Tetra-Aza Macrocycles : Diethylmalonate is an effective locking fragment in the synthesis of 14-membered tetra-aza-macrocycles with copper (II) ions (Fabbrizzi et al., 1996).
Building Block for Fluorinated Compounds : It serves as a building block for synthesizing fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, indicating its utility in creating fluorinated organic compounds (Harsanyi et al., 2014).
Production of Arylglycines : Diethyl N-Boc-iminomalonate, a derivative, is used for synthesizing substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).
Synthesis of Antimicrobial Agents : Diethyl ethoxy-methylenemalonate is used to synthesize pyrazolopyrimidopyrimidines, which have antimicrobial properties (Rina, Nirmal, & Vivek, 2018).
Coordination Chemistry with Metals : Its complexes with gold(I) and silver(I) have been studied, showing that it can coordinate between two carbonyl-oxygen atoms of diethylmalonate (Škríba, Jašíková, & Roithová, 2012).
Synthesis of Pyrido and Pyrimidines : Diethyl ethoxymethylenemalonate is used in the novel synthesis of triheterocyclic compounds, specifically pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).
Gas Chromatographic Analysis : It's investigated for its thermal fragmentation characteristics in gas chromatography, demonstrating different modes of cleavage (Binder & Groke, 1972).
Bridging Ligand in Chemistry : It acts as a bridging ligand between ruthenium (II) ions, stabilized by intramolecular hydrogen bonds, indicating its role in complex molecular structures (Srivastava & Fronczek, 2009).
Process Design in Chemical Production : Its role in batch-to-continuous process design for Claisen ester condensation, enhancing efficiency and reducing energy consumption, is notable in industrial chemistry (Zhao et al., 2020).
Dimerization of Active Methylene Compounds : It is used in the dimerization of active methylene compounds, showcasing its reactivity in organic synthesis (Furukawa et al., 1978).
Synthesis of Fused Heterocyclic Systems : Its derivatives, like diethyl N,N-dimethylaminomethylenemalonate, are used in synthesizing fused heterocyclic systems (Kušar, Svete, & Stanovnik, 1996).
Reactions with Aminopyridines : Diethyl malonate reacts with substituted aminopyridines, leading to the formation of new tricyclic compounds (Ingalls & Popp, 1967).
Safety And Hazards
Diethyl diethylmalonate is combustible and should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this chemical .
properties
IUPAC Name |
diethyl 2,2-diethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBBUZRGPULIRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058807 | |
Record name | Propanedioic acid, diethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl diethylmalonate | |
CAS RN |
77-25-8 | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl diethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl diethylmalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, diethyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl diethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYL DIETHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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